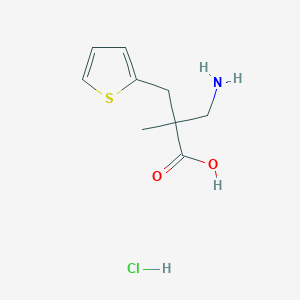

3-AMINO-2-METHYL-2-(THIOPHEN-2-YLMETHYL)PROPANOIC ACID HYDROCHLORIDE

Description

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride is a substituted propanoic acid derivative featuring a thiophene ring, a methyl group, and an amino group in its structure. The compound’s backbone consists of a propanoic acid moiety with substitutions at the second carbon: a methyl group and a thiophen-2-ylmethyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(aminomethyl)-2-methyl-3-thiophen-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-9(6-10,8(11)12)5-7-3-2-4-13-7;/h2-4H,5-6,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKVBZOHLYDDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride typically involves the condensation of thiophene derivatives with appropriate amino and methyl substituents. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiophene ring, which is known for its unique electronic properties. Its structure can be represented as follows:

- Molecular Formula : C8H11NO2S

- SMILES Notation : C1=CSC(=C1)CC(CN)C(=O)O

- InChIKey : NSOBWGRNNJBKIA-UHFFFAOYSA-N

The presence of the thiophene moiety contributes to the compound's potential interactions with biological targets, enhancing its pharmacological profile.

Neuroprotective Effects

Research indicates that compounds similar to 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride exhibit neuroprotective properties. These compounds may function as inhibitors of excitatory amino acid transporters (EAATs), which are crucial in regulating neurotransmitter levels in the brain. A study highlighted that modifications in amino acid structures can significantly impact their ability to protect neuronal cells from excitotoxicity .

Antioxidant Properties

The antioxidant capacity of thiophene-containing compounds has been documented extensively. The sulfur atom in the thiophene ring is believed to play a role in scavenging free radicals, thus providing protective effects against oxidative stress-related diseases . This characteristic makes it a candidate for further exploration in conditions like neurodegenerative diseases.

Drug Development

This compound is being investigated for its potential as a lead compound in drug development. Its structural analogs have shown promise in targeting various receptors involved in neurological disorders. For instance, modifications to the side chains have been linked to enhanced binding affinities for specific neurotransmitter receptors .

Cancer Research

Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis. The incorporation of thiophene rings has been associated with increased activity against certain cancer cell lines, indicating a need for further research into its mechanisms of action .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Compound A : (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₀Cl₂FNO₂

- Molar Mass : 254.08 g/mol

- Substituents : Chloro and fluoro groups on the phenyl ring.

- This compound is used in peptide synthesis and kinase inhibitor research .

Compound B : (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₀F₃NO₃·ClH

- Molar Mass : 285.65 g/mol

- Substituents : Trifluoromethoxy group on the para position of the phenyl ring.

- Key Differences : The trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation. Such substitutions are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Compound C : 3-Amino-3-(3-methylthiophen-2-yl)propanoic Acid

- Molecular Formula: C₉H₁₁NO₂S

- Molar Mass: Not explicitly stated (CAS: 682802-96-6).

- Substituents : Methyl group directly attached to the thiophene ring.

- Key Differences : The absence of a hydrochloride salt reduces solubility in aqueous media. The methyl-thiophene substitution may alter steric interactions in receptor binding compared to the thiophen-2-ylmethyl group in the target compound .

Physicochemical and Functional Group Analysis

Key Observations :

- Electronic Effects: Thiophene rings (as in the target compound and Compound C) provide π-electron density, which may facilitate interactions with aromatic residues in proteins.

- Solubility : Hydrochloride salts (target compound, A, B) exhibit higher aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride, also known as 3-amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride, is a compound with potential biological activity, particularly in the context of neurological functions. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Information

The molecular formula of this compound is . The compound features a thiophene ring, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO2S |

| SMILES | C1=CSC(=C1)CC(CN)C(=O)O |

| InChI | InChI=1S/C8H11NO2S/c9-5... |

| InChIKey | NSOBWGRNNJBKIA-UHFFFAOYSA-N |

Biological Activity

The biological activity of this compound is primarily linked to its role as a modulator of the N-methyl-D-aspartate receptor (NMDAR). NMDARs are crucial for synaptic plasticity and memory function in the central nervous system (CNS).

Research indicates that compounds similar to 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid can act as positive allosteric modulators (PAMs) of NMDARs. These PAMs enhance the receptor's response to glutamate, which is essential for neurotransmission and neuroplasticity.

Case Studies and Research Findings

-

NMDAR Modulation : A study on dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based compounds demonstrated that modifications to the chemical structure could significantly improve the potency and efficacy of NMDAR PAMs. This highlights the potential for similar modifications in 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid to enhance its biological effects .

Compound Type Doubling Concentration (μM) Maximal Potentiation (%) Dihydropyrrolo[1,2-a]pyrazin PAMs 0.5 - 10 >130 - Neurological Implications : The modulation of NMDARs by compounds like 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid has been associated with implications in various CNS disorders such as schizophrenia and Alzheimer's disease. Enhancing NMDAR activity could provide therapeutic avenues for these conditions .

- Pharmacokinetics : Although specific pharmacokinetic data for this compound is limited, related compounds have shown varying degrees of lipophilicity and solubility, which are critical for their bioavailability and therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.